molecular formula C12H18O3 B8716004 1-(4-(1-Ethoxyethoxy)phenyl)ethanol

1-(4-(1-Ethoxyethoxy)phenyl)ethanol

Cat. No.: B8716004
M. Wt: 210.27 g/mol
InChI Key: VZDCGVORAWCHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1-Ethoxyethoxy)phenyl)ethanol is a substituted ethanol derivative featuring a phenyl ring with a 1-ethoxyethoxy group at the para position. Its molecular formula is C₁₂H₁₈O₃ (molar mass: 210.27 g/mol). The compound combines an ethanol moiety for hydrogen bonding and an acetal-like ethoxyethoxy group, which confers both polar and lipophilic characteristics.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-[4-(1-ethoxyethoxy)phenyl]ethanol

InChI

InChI=1S/C12H18O3/c1-4-14-10(3)15-12-7-5-11(6-8-12)9(2)13/h5-10,13H,4H2,1-3H3

InChI Key

VZDCGVORAWCHEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=CC=C(C=C1)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Biphenylyl)ethanol ()

  • Molecular Formula : C₁₃H₁₂O
  • Lacks the acetal functionality, making it less sensitive to acidic hydrolysis.
  • Reactivity : The hydroxyl group is less sterically hindered but lacks the ether-mediated stabilization seen in the target compound .

1-(4-Ethoxy-2-hydroxyphenyl)ethanone ()

  • Molecular Formula : C₁₀H₁₂O₃
  • Key Differences: Contains a ketone instead of an ethanol group, altering redox reactivity (e.g., susceptibility to reduction). The ethoxy and hydroxyl groups are at the 4- and 2-positions, respectively, influencing hydrogen bonding and regioselectivity in reactions.

2-(1-Ethoxyethoxy)ethyl)benzene ()

  • Molecular Formula : C₁₂H₁₈O₂
  • Key Differences: Lacks the ethanol group, reducing polarity and hydrogen-bonding capacity. Retains the ethoxyethoxy acetal, making it structurally closer but functionally distinct (e.g., used as a fragrance fixative) .

1-(4-ethylphenyl)ethan-1-ol ()

  • Molecular Formula : C₁₀H₁₄O
  • Key Differences: Simpler structure with an ethyl substituent instead of ethoxyethoxy, lowering molecular weight and complexity. Limited steric hindrance around the hydroxyl group, enhancing reactivity in esterification or oxidation .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Reactivity Features Potential Applications
1-(4-(1-Ethoxyethoxy)phenyl)ethanol C₁₂H₁₈O₃ 210.27 Ethanol, ethoxyethoxy, phenyl Acid-sensitive acetal; oxidizes to ketone Chiral synthons, specialty chemicals
1-(4-Biphenylyl)ethanol C₁₃H₁₂O 184.23 Biphenyl, ethanol Aromatic π-stacking; stable hydroxyl Materials science, liquid crystals
1-(4-Ethoxy-2-hydroxyphenyl)ethanone C₁₀H₁₂O₃ 180.20 Ketone, ethoxy, hydroxyl Nucleophilic additions at ketone Pharmaceutical intermediates
2-(1-Ethoxyethoxy)ethyl)benzene C₁₂H₁₈O₂ 194.27 Ethoxyethoxy, benzene Acid hydrolysis; low polarity Perfume fixatives
1-(4-ethylphenyl)ethan-1-ol C₁₀H₁₄O 150.22 Ethyl, ethanol Esterification; oxidation to acetophenone Solvents, simple alcohol reactions

Research Findings and Insights

  • Synthesis : The ethoxyethoxy group in the target compound can be synthesized via Grignard reactions (as in ) or etherification, often requiring protective groups for the hydroxyl moiety .
  • Stability: The acetal group’s sensitivity to acidic conditions (e.g., hydrolysis to ethanol and ketones) necessitates careful handling, contrasting with more robust analogs like 1-(4-Biphenylyl)ethanol .
  • Industrial Use : Fragrance applications () highlight the ethoxyethoxy group’s role in volatility modulation, a trait the target compound may share .

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